molecular formula C22H27ClN2O5 B309379 N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide

N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide

Cat. No. B309379
M. Wt: 434.9 g/mol
InChI Key: JLMPAZPQWCMUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide, also known as CPT, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is known to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide is not fully understood. However, it is believed to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and proliferation. N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been shown to reduce inflammation and angiogenesis, which are important processes involved in the development and progression of cancer.

Advantages and Limitations for Lab Experiments

N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has several advantages for lab experiments. It is a well-established compound, and its synthesis method is well-documented. N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been extensively researched, and its potential therapeutic applications have been well-documented. However, N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide also has some limitations for lab experiments. It is a relatively complex compound, and its synthesis requires several steps. N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide is also a relatively expensive compound, which may limit its use in some lab experiments.

Future Directions

There are several future directions for the research on N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide. One direction is to explore the potential therapeutic applications of N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide in other types of cancer. Another direction is to investigate the mechanism of action of N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide in more detail, to better understand its anti-cancer properties. Additionally, researchers may explore the use of N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide in combination with other anti-cancer drugs, to enhance its therapeutic efficacy. Finally, researchers may investigate the potential side effects of N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide, to better understand its safety profile.

Synthesis Methods

The synthesis of N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with isopentylamine to form 2-chloro-5-(isopentylamino)benzoic acid. The resulting compound is then subjected to a series of reactions, including reduction, acylation, and methylation, to obtain N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide. The synthesis of N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been reported in various scientific journals and is considered to be a well-established method.

Scientific Research Applications

N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been extensively researched for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-angiogenic properties. N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been found to inhibit the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and prostate cancer. It has also been shown to reduce inflammation and angiogenesis, which are important processes involved in the development and progression of cancer.

properties

Product Name

N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide

Molecular Formula

C22H27ClN2O5

Molecular Weight

434.9 g/mol

IUPAC Name

N-[2-chloro-5-(3-methylbutylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C22H27ClN2O5/c1-13(2)8-9-24-21(26)14-6-7-16(23)17(10-14)25-22(27)15-11-18(28-3)20(30-5)19(12-15)29-4/h6-7,10-13H,8-9H2,1-5H3,(H,24,26)(H,25,27)

InChI Key

JLMPAZPQWCMUTC-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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